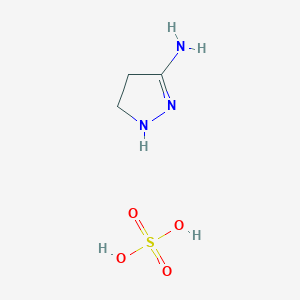
3-Aminopyrazoline sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyrazoline sulfate is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Méthodes De Préparation
The synthesis of 3-aminopyrazoline sulfate typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazoline ring. The sulfate salt is then obtained by treating the aminopyrazoline with sulfuric acid. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature, pH, and the use of catalysts .
Analyse Des Réactions Chimiques
3-Aminopyrazoline sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydrazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles. Common reagents used in these reactions include nitrous acid, sulfuric acid, and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
3-Aminopyrazoline sulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-aminopyrazoline sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. For example, it can inhibit kinases involved in cancer cell proliferation or block receptors associated with inflammatory responses .
Comparaison Avec Des Composés Similaires
3-Aminopyrazoline sulfate can be compared with other aminopyrazole derivatives, such as:
3-Amino-4-pyrazolecarboxamide hemisulfate salt: Similar in structure but with a carboxamide group at the fourth position.
3,5-Diaminopyrazole: Contains an additional amino group at the fifth position, enhancing its reactivity.
4-Aminopyrazole: The amino group is located at the fourth position, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties
Propriétés
Numéro CAS |
28793-69-3 |
|---|---|
Formule moléculaire |
C3H9N3O4S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
4,5-dihydro-1H-pyrazol-3-amine;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-3-1-2-5-6-3;1-5(2,3)4/h5H,1-2H2,(H2,4,6);(H2,1,2,3,4) |
Clé InChI |
XHXGZXXIKHCXAM-UHFFFAOYSA-N |
SMILES canonique |
C1CNN=C1N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















